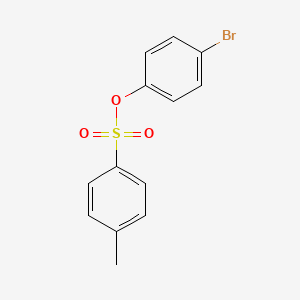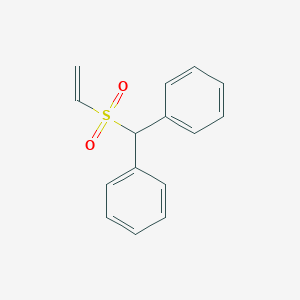![molecular formula C11H21NO4 B8265926 Methyl 7-[methoxy(methyl)carbamoyl]heptanoate](/img/structure/B8265926.png)
Methyl 7-[methoxy(methyl)carbamoyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[methoxy(methyl)carbamoyl]heptanoate is an organic compound with the molecular formula C11H21NO4 It is a derivative of heptanoic acid and is characterized by the presence of a methoxy(methyl)carbamoyl group attached to the seventh carbon of the heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[methoxy(methyl)carbamoyl]heptanoate typically involves the esterification of heptanoic acid followed by the introduction of the methoxy(methyl)carbamoyl group. One common method involves the reaction of heptanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl heptanoate. This intermediate is then reacted with methoxy(methyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[methoxy(methyl)carbamoyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 7-[methoxy(methyl)carbamoyl]heptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-[methoxy(methyl)carbamoyl]heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy(methyl)carbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(N-methoxy-N-methylcarbamoyl)heptanoate
- Methyl 7-(N-ethoxy-N-methylcarbamoyl)heptanoate
- Methyl 7-(N-methoxy-N-ethylcarbamoyl)heptanoate
Uniqueness
Methyl 7-[methoxy(methyl)carbamoyl]heptanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where precise molecular interactions are required.
Properties
IUPAC Name |
methyl 8-[methoxy(methyl)amino]-8-oxooctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-12(16-3)10(13)8-6-4-5-7-9-11(14)15-2/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOMGPMVACYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)


![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)







